4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the condensation of an appropriate 1,2-diamine with a diketone. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-dione, while reduction could produce 3,4-dihydroquinoxaline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one would depend on its specific biological target. Generally, quinoxaline derivatives can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound of the quinoxaline family.
2,3-Dimethylquinoxaline: A closely related derivative with similar properties.
4-Phenylquinoxaline: Another derivative with potential biological activities.
Uniqueness
4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and methyl groups may enhance its lipophilicity and ability to interact with biological membranes.
Properties
IUPAC Name |
4-ethyl-3-methyl-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-3-13-8(2)11(14)12-9-6-4-5-7-10(9)13/h4-8H,3H2,1-2H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLMIHCVYBVFRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(=O)NC2=CC=CC=C21)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50668351 |
Source
|
Record name | 4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50668351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146740-22-9 |
Source
|
Record name | 4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50668351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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